molecular formula C7H15O3P B155933 Cyclohexyl Methylphosphonate CAS No. 1932-60-1

Cyclohexyl Methylphosphonate

Cat. No. B155933
CAS RN: 1932-60-1
M. Wt: 178.17 g/mol
InChI Key: SWYGLBJVTQMYSE-UHFFFAOYSA-N
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Description

Cyclohexyl methylphosphonate is a compound that is related to a class of organophosphorus compounds. While the provided papers do not directly discuss cyclohexyl methylphosphonate, they do provide insights into the synthesis, structure, and reactivity of similar phosphorus-containing compounds, which can be extrapolated to understand cyclohexyl methylphosphonate.

Synthesis Analysis

The synthesis of phosphorus-containing compounds often involves the use of phosphine catalysis or reactions with phosphorus ylides. For example, the synthesis of cyclohexenes via phosphine-catalyzed [4 + 2] annulations is discussed, which could be related to the synthesis of cyclohexyl derivatives . Additionally, the synthesis of methyldiphenylphosphonium cyclopentadienylide provides insights into the synthesis of phosphonium salts, which are key intermediates in the synthesis of various phosphorus compounds . The synthesis of cycloalkylphosphonates from (phenylsulfonyl)methylphosphonate through bis-alkylation and desulfonation is another relevant method that could potentially be applied to the synthesis of cyclohexyl methylphosphonate .

Molecular Structure Analysis

The molecular structure of phosphorus compounds can be determined using spectroscopic and crystallographic methods. For instance, the zwitterionic structure of methyldiphenylphosphonium cyclopentadienylide has been characterized, which helps in understanding the electronic nature of phosphorus compounds . The solution and solid-state structures of diethyl(1-cyclohexenyl)methylphosphonate adducts with aldehydes have been elucidated, showing specific conformational preferences .

Chemical Reactions Analysis

Phosphorus compounds can undergo a variety of chemical reactions. The annulation reactions to form cyclohexenes are an example of how phosphorus ylides can be used to construct cyclic structures . The reactivity of phosphonates in hetero Diels-Alder reactions and their subsequent transformations into cyclohexenone derivatives demonstrate the versatility of phosphorus compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphorus compounds are influenced by their molecular structure. For example, the electron-donating ability of phosphorus ylides affects the properties of coordination complexes . The stability of hydrogen bonds in cyclam derivatives with methylphosphonic acid arms indicates the influence of intramolecular interactions on the properties of these compounds .

Relevant Case Studies

Case studies involving the synthesis and reactivity of phosphorus compounds provide practical insights. The synthesis of functionalized cyclohexenephosphonates and their inhibitory activity towards bacterial sialidases is a case study that demonstrates the application of these compounds in medicinal chemistry . The synthesis of cycloalkylphosphonates from (phenylsulfonyl)methylphosphonate showcases the utility of these methods in producing phosphorus-containing compounds .

Scientific Research Applications

Reactivation of Inhibited Acetylcholinesterase

Cyclohexyl methylphosphonofluoridate (cyclosarin, GF) is an organophosphate resistant to conventional oxime therapy. Research by Kuča & Patočka (2004) demonstrated that rat brain acetylcholinesterase (AChE), inhibited by cyclosarin, could be reactivated using specific pyridinium–oximes, contributing to potential treatments for organophosphate poisoning (Kuča & Patočka, 2004).

Quantification in Biological Samples

Evans et al. (2008) developed a method using liquid chromatography-mass spectrometry for quantifying cyclohexyl methylphosphonic acid (CMPA), a metabolite of cyclosarin, in biological samples. This advancement aids in understanding the metabolism and elimination pathways of such toxic agents (Evans et al., 2008).

Nanopore Detection of Nerve Agent Hydrolytes

Gupta et al. (2013) developed a sensitive nanopore-based method for detecting CMPA, a hydrolyte of the nerve agent cyclosarin. This method provides a novel approach for the identification and quantification of nerve agent metabolites (Gupta et al., 2013).

Synthesis of Oligonucleoside Methylphosphonates

Miller et al. (1983) explored the use of methylphosphonic dichloride for synthesizing protected oligonucleoside methylphosphonates, highlighting its potential in nucleic acid research (Miller et al., 1983).

Methylation for Detection by Gas Chromatography-Mass Spectrometry

Valdez, Leif, & Alcaraz (2016) presented a method for methylating phosphonic acids related to chemical warfare agents like cyclohexyl methylphosphonate, facilitating their detection and identification through gas chromatography-mass spectrometry. This method offers a safer and effective alternative for analytical purposes (Valdez, Leif, & Alcaraz, 2016).

Basic Hydrolysis of Phosphonates

Christol, Levy, & Marty (1968) studied the kinetics of hydrolysis of various phosphonates, including cyclohexylphosphonates. Their research contributes to understanding the chemical behavior and reactivity of such compounds (Christol, Levy, & Marty, 1968).

Biodegradation of Neutralized Nerve Agents

Elashvili (2005) investigated the biodegradation potential of various neutralized organophosphorus nerve agents, including O-cyclohexyl methylphosphonofluoridate (GF). The study reveals the possibilities of using specific enzymes for the destruction of neurotoxic chemical compounds (Elashvili, 2005).

Pharmacophore Modeling for Antidotal Therapy

Bhattacharjee, Musílek, & Kuča (2013) developed an in silico pharmacophore model to aid the discovery of novel antidotes against cyclosarin toxicity. This research is vital in the development of more effective treatments for organophosphate poisoning (Bhattacharjee, Musílek, & Kuča, 2013).

Synthesis of Poly(phosphonate)-Copolymers

Wolf, Naß, & Wurm (2016) presented the synthesis of cyclohexyl-substituted poly(phosphonate)-copolymers, which have adjustable glass transition temperatures and potential applications in materials science (Wolf, Naß, & Wurm, 2016).

Safety And Hazards

Cyclohexyl Methylphosphonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Cyclohexyl Methylphosphonate is used as a micro-nano electronic material and has extended self-assembled monolayers (SAMs) beyond conventional gold/thiol systems . This suggests that it could have potential applications in the field of nanotechnology and electronics .

properties

IUPAC Name

cyclohexyloxy(methyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O3P/c1-11(8,9)10-7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYGLBJVTQMYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(O)OC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172924
Record name Cyclohexyl methylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl methylphosphonic acid

CAS RN

1932-60-1
Record name Cyclohexyl methylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl methylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyl methylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
C Gilley, M MacDonald, F Nachon… - Chemical research in …, 2009 - ACS Publications
… The peak clusters at 3088.5 are isotopes of the active site peptide labeled on serine with cyclohexyl methylphosphonate. The peak clusters at 3006.5 are isotopes of the labeled active …
Number of citations: 38 pubs.acs.org
CE Williamson, TP Dawson… - 1957 - apps.dtic.mil
… <=cyclopentenyl 3-methyl¬ cyclohexyl methylphosphonate, closely resembling EA 1576 and … The trans or stable form of 2“methoxycarbonyl-l-methylvinyl cyclohexyl methylphosphonate, …
Number of citations: 2 apps.dtic.mil
CA Valdez, RN Leif, A Alcaraz - Analytica Chimica Acta, 2016 - Elsevier
… acid, isopropyl methylphosphonate (IMPA, GB acid), ethyl methylphosphonate (EMPA), pinacolyl methylphosphonate (PMPA, GD acid), and cyclohexyl methylphosphonate (CyMPA, GF …
Number of citations: 30 www.sciencedirect.com
DJ Howells, JL Hambrook, D Utley… - Pesticide …, 1973 - Wiley Online Library
… 1 .oo Methyl cyclohexyl methylphosphonate … analysis: 0 = Ic; A = methyl cyclohexyl methylphosphonate. … Log plot of ratio of methyl cyclohexyl methylphosphonate to dimethyl …
Number of citations: 9 onlinelibrary.wiley.com
A Coban, RL Carr, HW Chambers, KO Willeford… - Toxicology letters, 2016 - Elsevier
… nitrophenyl cyclohexyl methylphosphonate … Averages of data sets used for determining the –k app (slope = -k app ) of NCMP (nitrophenyl cyclohexyl methylphosphonate) for (A) rat brain …
Number of citations: 33 www.sciencedirect.com
A Bierwisch, M Koller, F Worek… - European Journal of …, 2016 - Wiley Online Library
… [5] The formation of a number of products was observed, including free O-cyclohexyl methylphosphonate (CMPA), cyclodextrin derivatives containing one CMPA group or more, and …
PW Elsinghorst, F Worek, M Koller - Toxicology Letters, 2015 - Elsevier
… Oi-Propyl methylphosphonate, O-i-butyl methylphosphonate, O-n-butyl methylphosphonate, O-cyclohexyl methylphosphonate, O-ethyl ethylphosphonate as well as sodium O-ethyl N,N-…
Number of citations: 34 www.sciencedirect.com
M Zi-Hui, L Qin - Analytica chimica acta, 2001 - Elsevier
… product of Soman), ethyl methylphosphonate (EMPA, degradation product of VX), isopropyl methylphosphonate (IMPA, degradation product of Sarin), cyclohexyl methylphosphonate (…
Number of citations: 122 www.sciencedirect.com
G Qu, B Chen, S Liu, Q Zhang, Y Yang, Q Fu - Journal of Analysis and …, 2023 - Springer
Organophosphate nerve agents (OPNAs) are lethal chemical weapons (CWs) which hydrolyze rapidly to alkyl phosphate compounds in the environment. The identification of alkyl …
Number of citations: 1 link.springer.com
J Gäb, H John, MM Blum - Toxicology letters, 2011 - Elsevier
… product cyclohexyl methylphosphonate, appearing as a doublet at δ = 1.26 ppm (J HP … signal and a further increase in the signal for cyclohexyl methylphosphonate (Fig. 2c). The same …
Number of citations: 12 www.sciencedirect.com

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